molecular formula C7H5BBrF3O2 B1520556 2-Bromo-4-(trifluoromethyl)phenylboronic acid CAS No. 959997-88-7

2-Bromo-4-(trifluoromethyl)phenylboronic acid

Cat. No. B1520556
M. Wt: 268.83 g/mol
InChI Key: WMKPVTIMXOLNHA-UHFFFAOYSA-N
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Description

“2-Bromo-4-(trifluoromethyl)phenylboronic acid” is a type of organoboron compound. It is used as a reactant in various chemical reactions .


Molecular Structure Analysis

The molecular formula of “2-Bromo-4-(trifluoromethyl)phenylboronic acid” is C7H5BBrF3O2 . The InChI code is 1S/C7H5BBrF3O2/c9-6-3-4 (7 (10,11)12)1-2-5 (6)8 (13)14/h1-3,13-14H .


Chemical Reactions Analysis

“2-Bromo-4-(trifluoromethyl)phenylboronic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . It can also participate in palladium-catalyzed direct arylation reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.83 . It is a solid at room temperature . The density is 1.8±0.1 g/cm^3 .

Scientific Research Applications

Catalyst in Dehydrative Amidation

2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is particularly useful in α-dipeptide synthesis. The ortho-substituent of the boronic acid plays a crucial role in accelerating the amidation process by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).

Gene Transfection Applications

Phenylboronic acid-modified polyethylenimine (PEI), created by reacting PEI with 4-(bromomethyl)phenylboronic acid, shows significantly enhanced efficiency for gene delivery compared to unmodified PEI. The boronic acid groups covalently incorporated into PEI improve DNA condensation ability and facilitate cell uptake due to interaction with cellular ligands (Peng, Chen, Zhong, & Zhuo, 2010).

Gas Chromatography Applications

In gas chromatography (GC), substituted phenylboronic acids, including 2,4-dichlorophenylboronic acid and 3,5 bis(trifluoromethyl) phenylboronic acid, are compared as derivatizing reagents for halides. These compounds show potential for quantitative determination of halides like chloride, bromide, and iodide (Yazdi & Stephen, 1992).

Photophysical Properties Enhancement

4-Substituted phenylboronic acids, including bromo and iodo substituents, are found to have synergistic effects in the horseradish peroxidase-catalyzed chemiluminescent oxidation of luminol. These combinations enhance signal to background ratio in luminol-peroxide assays (Kricka & Ji, 1997).

Suzuki Cross-Coupling Reactions

Phenylboronic acids, including 2-bromo-5-pyridylboronic acid and related compounds, are synthesized and used in palladium-catalyzed cross-coupling reactions with heteroaryl bromides to yield novel heteroarylpyridine derivatives. These reactions demonstrate the utility of phenylboronic acids in creating complex organic molecules (Parry, Wang, Batsanov, Bryce, & Tarbit, 2002).

Safety And Hazards

The compound is classified as harmful if swallowed and may cause respiratory irritation. It also causes skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin, eyes, or clothing, and wearing personal protective equipment .

properties

IUPAC Name

[2-bromo-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF3O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKPVTIMXOLNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660322
Record name [2-Bromo-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethyl)phenylboronic acid

CAS RN

959997-88-7
Record name [2-Bromo-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Estrada - 2020 - era.library.ualberta.ca
Polyhydroxylated compounds such as carbohydrates, glycerols and diols play an important role in biological chemistry and as pharmaceutical agents. Furthermore, diols are often …
Number of citations: 0 era.library.ualberta.ca

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